Methyl 4-trifluoromethylcinnamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

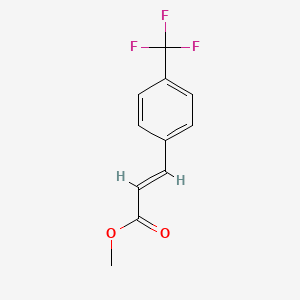

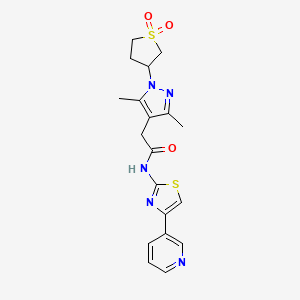

“Methyl 4-trifluoromethylcinnamate” is a chemical compound with the molecular formula C11H9F3O2 . It is also known by the alternate name "(E)-Methyl 3- (4- (trifluoromethyl)phenyl)acrylate" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The molecular weight is 230.18 .Scientific Research Applications

Conformational Studies

Conformational Heterogeneity : A study by (Tan et al., 2013) explored the conformational heterogeneity of methyl 4-hydroxycinnamate. Using UV excitation and IR absorption spectroscopy on jet-cooled molecules, the research identified various conformers of the compound, shedding light on its spectroscopic properties.

Spectroscopic Properties and Excited States : Another study on methyl 4-hydroxycinnamate by (de Groot et al., 2008) focused on the electronic structure and spectroscopic properties of the compound's lower excited singlet states. This study utilized high-resolution gas-phase spectroscopic techniques and quantum-chemical calculations.

Synthesis and Chemical Applications

Synthesis Methodology : The synthesis of methyl 4-fluorocinnamate, a variant of the compound, was detailed by (Si, 2004). This synthesis, using esterification of 4 fluorocinnamic acid and methanol, highlights a cost-efficient method relevant for large-scale preparation of chiral medicinal materials.

Microwave Assisted Synthesis : A study on the microwave-assisted synthesis of related compounds was conducted by (Bhat, Shalla, & Dongre, 2015). This research provides insights into efficient synthesis methods that are environmentally friendly.

Biological and Environmental Studies

UV Filters in Human Plasma : A study by (Janjua et al., 2008) investigated the presence of UV filters, including compounds similar to methyl 4-trifluoromethylcinnamate, in human plasma and urine after topical application. This study is relevant to understanding the environmental and biological interactions of such compounds.

Estrogenic Effects of UV Filters : Research by (Seidlová‐Wuttke et al., 2006) compared the effects of estradiol with those of UV filters, including derivatives of cinnamate, on various biological parameters. This study is significant for understanding the endocrine-disrupting potential of such compounds.

Additional Research

- Other studies explored various aspects of methylated cinnamate compounds, including their synthesis, chemical properties, and potential biological activities. These include research on methylation procedures (Evans et al., 1994), studies on methylated N-(4-N,N-dimethylaminocinnamyl) chitosan (Kowapradit et al., 2010), and investigations into the synthesis and structure-activity relationships of related compounds (Aggarwal et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as cinnamides and cinnamates have been studied for their antimicrobial activity . These compounds interact with key components of microbial cells, such as the fungal plasmatic membrane and cell wall .

Mode of Action

Methyl 4-Trifluoromethylcinnamate, like other cinnamates, is believed to interact directly with its targets, leading to changes in their structure and function . For instance, some cinnamates have been found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the microbial cell, leading to its death .

Biochemical Pathways

Cinnamic acid esters, a group to which this compound belongs, are known to play a central role in plant secondary metabolism . They provide precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more .

Pharmacokinetics

The molecular weight of the compound is 23018 g/mol , which may influence its absorption and distribution in the body

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

properties

IUPAC Name |

methyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEFITCWDISQAO-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)

![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)

![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)

![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2858837.png)